molecular formula C9H7N5 B14655865 3H-imidazo[4,5-f]quinazolin-9-amine CAS No. 53449-43-7

3H-imidazo[4,5-f]quinazolin-9-amine

Cat. No.: B14655865
CAS No.: 53449-43-7
M. Wt: 185.19 g/mol
InChI Key: WUOUXQVFDCMPNO-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-f]quinazolin-9-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazolin-9-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzamide with formamide under reflux conditions can yield quinazoline derivatives . Another method involves the use of metal catalysts, such as palladium, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are often employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3H-imidazo[4,5-f]quinazolin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

3H-imidazo[4,5-f]quinazolin-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-imidazo[4,5-f]quinazolin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug development .

Comparison with Similar Compounds

Uniqueness: 3H-imidazo[4,5-f]quinazolin-9-amine stands out due to its unique imidazoquinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

53449-43-7

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

3H-imidazo[4,5-f]quinazolin-9-amine

InChI

InChI=1S/C9H7N5/c10-9-7-5(11-4-14-9)1-2-6-8(7)13-3-12-6/h1-4H,(H,12,13)(H2,10,11,14)

InChI Key

WUOUXQVFDCMPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC=N3)C(=NC=N2)N

Origin of Product

United States

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